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Abstract
This document addresses the available spectroscopic data for the compound (1-
((Methylamino)methyl)cyclobutyl)methanol (CAS No. 180205-31-6). Despite a

comprehensive search of scientific literature and chemical databases, experimental Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule

remains largely unavailable in the public domain. This guide summarizes the predicted data

and provides general experimental protocols applicable to the analysis of this and structurally

related compounds.
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Identifier Value

IUPAC Name (1-((Methylamino)methyl)cyclobutyl)methanol

CAS Number 180205-31-6

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

Canonical SMILES CNCC1(CCC1)CO

Spectroscopic Data (Predicted)
While experimental spectra are not publicly available, predicted mass spectrometry data offers

insight into the expected fragmentation patterns of (1-
((Methylamino)methyl)cyclobutyl)methanol.

Predicted Mass Spectrometry Data
The following table outlines the predicted m/z (mass-to-charge ratio) values for various adducts

of the parent molecule. This data is computationally generated and should be used as a

reference for experimental analysis.

Adduct Predicted m/z

[M+H]⁺ 130.1226

[M+Na]⁺ 152.1046

General Experimental Protocols
In the absence of specific published methods for (1-
((Methylamino)methyl)cyclobutyl)methanol, the following general protocols for NMR and

mass spectrometry are provided as a starting point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A standard approach to obtaining ¹H and ¹³C NMR spectra for a novel amino alcohol like (1-
((Methylamino)methyl)cyclobutyl)methanol would involve the following steps:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will

depend on the solubility of the compound.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final spectra. Chemical shifts (δ) should be reported in parts per

million (ppm), and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern, the following mass spectrometry

procedure is recommended:

Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer. The choice of ionization technique will be critical. Electrospray ionization (ESI)

is often suitable for polar molecules like amino alcohols and would likely be performed in

positive ion mode to observe the [M+H]⁺ ion.

Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

Tandem MS (MS/MS): To elucidate the structure, perform tandem mass spectrometry on the

isolated molecular ion. Collision-induced dissociation (CID) will generate a fragmentation

pattern that can be interpreted to confirm the connectivity of the molecule.

Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not yield any information regarding the

involvement of (1-((Methylamino)methyl)cyclobutyl)methanol in specific signaling pathways
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or established experimental workflows.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel compound like (1-((Methylamino)methyl)cyclobutyl)methanol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
Currently, there is a notable absence of publicly available experimental spectroscopic data for

(1-((Methylamino)methyl)cyclobutyl)methanol. The information provided herein is based on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b067991?utm_src=pdf-body
https://www.benchchem.com/product/b067991?utm_src=pdf-body-img
https://www.benchchem.com/product/b067991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


predicted data and general analytical methodologies. Researchers investigating this compound

will need to perform de novo spectroscopic analysis to confirm its structure and elucidate its

properties. The general protocols and logical workflow outlined in this document provide a

foundational approach for such an investigation.

To cite this document: BenchChem. [Spectroscopic Data for (1-
((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b067991#1-methylamino-
methyl-cyclobutyl-methanol-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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